1,2-Dibromonaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

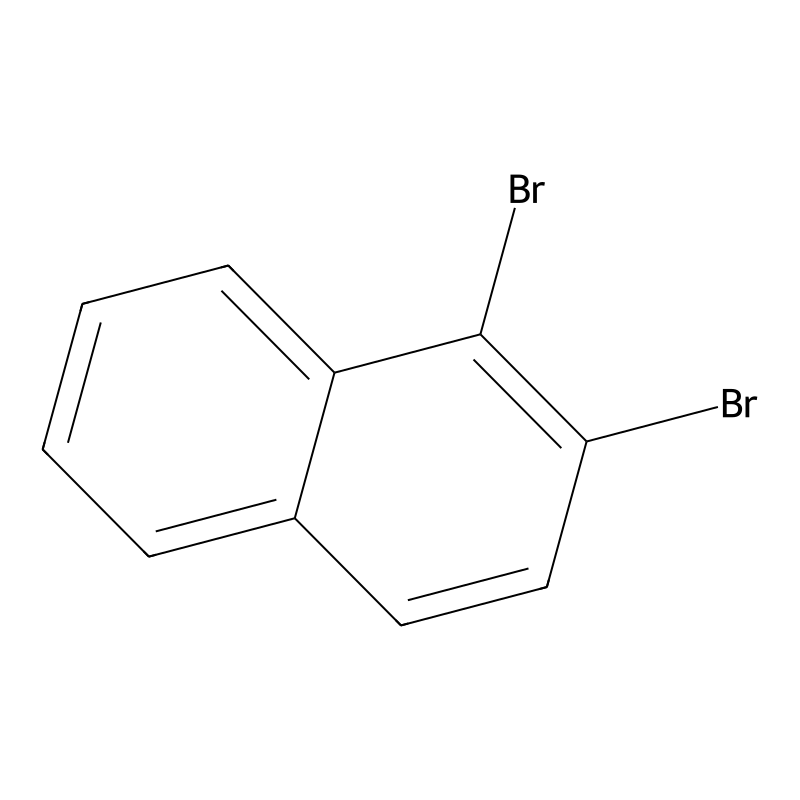

1,2-Dibromonaphthalene is an organic compound characterized by the presence of two bromine atoms attached to the naphthalene structure at the 1 and 2 positions. Its molecular formula is , and it is classified as a dibrominated derivative of naphthalene, which is a polycyclic aromatic hydrocarbon typically derived from coal tar and petroleum. The compound is not commonly found in nature and is primarily synthesized through chemical processes. The unique arrangement of bromine substituents on the aromatic rings contributes to its distinct chemical properties and potential applications in various fields, including organic synthesis and materials science .

Currently, there is no extensive research available on the specific mechanism of action of 1,2-Dibromonaphthalene in biological systems.

1,2-Dibromonaphthalene is likely to share some of the hazards common to brominated aromatic compounds. It's important to handle it with caution due to potential:

- Skin and eye irritation: Contact with the skin or eyes may cause irritation.

- Toxicity: Information on specific toxicity is limited, but it's advisable to avoid inhalation or ingestion as it may be harmful [].

- Environmental impact: As with many PAHs, 1,2-Dibromonaphthalene may pose environmental concerns if released into the environment due to its potential persistence and bioaccumulation properties.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling 1,2-Dibromonaphthalene.

- Work in a well-ventilated area.

- Follow proper disposal procedures according to local regulations.

Synthesis and Precursor Molecule

- Organic Synthesis: 1,2-Dibromonaphthalene serves as a versatile building block for organic synthesis. The presence of two bromine atoms allows for further chemical transformations, enabling the creation of more complex molecules with desired functionalities. For instance, researchers can utilize Suzuki-Miyaura coupling reactions to replace the bromine atoms with various functional groups, leading to diverse organic compounds [].

Liquid Crystal Research

- Liquid Crystal Properties: The rigid structure and aromatic character of 1,2-Dibromonaphthalene influence its liquid crystal behavior. Scientists investigate its potential in the development of new liquid crystal materials for applications in displays, sensors, and photonics. The bromine atoms can be manipulated to tune the liquid crystal properties, such as the phase transition temperature and viscosity [].

Material Science Studies

- Organic Electronics: Researchers explore 1,2-Dibromonaphthalene's potential in organic electronics due to its semiconducting properties. By incorporating it into organic thin films or modifying its structure, scientists aim to develop novel materials for organic field-effect transistors (OFETs) and other organic electronic devices [].

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of various substituted derivatives. This reaction is influenced by the nature of the nucleophile and reaction conditions.

- Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitution reactions, where electrophiles can attack the aromatic ring, often at positions ortho or para to the existing bromine atoms.

- Decomposition: Under extreme conditions (e.g., high temperatures), 1,2-Dibromonaphthalene may decompose into smaller molecules such as hydrogen bromide and other organic fragments .

The synthesis of 1,2-Dibromonaphthalene typically involves the bromination of naphthalene using elemental bromine in the presence of a Lewis acid catalyst such as aluminum bromide. The general reaction can be summarized as follows:

This reaction proceeds through an electrophilic aromatic substitution mechanism, where bromine acts as an electrophile attacking the naphthalene ring. The reaction conditions (temperature, solvent) significantly influence the yield and regioselectivity of the product .

1,2-Dibromonaphthalene has several potential applications:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: Due to its unique electronic properties, it may find applications in organic electronics or photonic devices.

- Research Tool: It can be used in studies exploring halogenated compounds' reactivity and mechanisms in organic chemistry.

Several compounds share structural similarities with 1,2-Dibromonaphthalene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Dibromonaphthalene | Bromines at positions 1 and 3; different reactivity pattern. | |

| 1,4-Dibromonaphthalene | Bromines at positions 1 and 4; used in different synthetic pathways. | |

| 2,3-Dibromonaphthalene | Bromines adjacent on the naphthalene ring; distinct physical properties. |

Each of these compounds exhibits unique reactivity patterns and potential applications based on their specific bromination sites. The positioning of bromine atoms significantly influences their chemical behavior and suitability for various applications in organic synthesis and materials science .